3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound with the molecular formula C20H14F3NO4S. It is known for its unique reactivity and selectivity, making it a valuable asset in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. The process begins with the nitration of 4-(phenylsulfanyl)benzyl alcohol to introduce the nitro group. This is followed by esterification with 3-(trifluoromethyl)benzenecarboxylic acid under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-4-(phenylsulfanyl)benzyl benzoate
- 3-Nitro-4-(phenylsulfanyl)benzyl 4-methylbenzenecarboxylate
- 3-Nitro-4-(phenylsulfanyl)benzyl 2-chlorobenzenecarboxylate
Uniqueness
3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are desired .
Biological Activity
3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a nitro group, a trifluoromethyl group, and a phenylsulfanyl moiety. Its molecular formula is C16H14F3N1O4S1, with a molecular weight of approximately 397.35 g/mol. The structural representation is as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that the presence of nitro and trifluoromethyl groups can enhance the antimicrobial efficacy against various bacterial strains. In one study, derivatives of nitro-substituted benzenes demonstrated potent inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Anticancer Potential
The anticancer activity of this compound has been evaluated in vitro. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, in a study involving human breast cancer cells, treatment with related nitro compounds resulted in cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to programmed cell death .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that similar compounds can inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. This inhibition could lead to alterations in drug metabolism and potential therapeutic applications or toxicological implications .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated an MIC of 32 µg/mL against S. aureus, while E. coli showed an MIC of 64 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of the compound. Flow cytometry analysis revealed that concentrations above 50 µM significantly increased apoptotic cell populations compared to control groups. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Properties
IUPAC Name |
(3-nitro-4-phenylsulfanylphenyl)methyl 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO4S/c22-21(23,24)16-6-4-5-15(12-16)20(26)29-13-14-9-10-19(18(11-14)25(27)28)30-17-7-2-1-3-8-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOENCWQBDJPQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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